2-(Difluoromethyl)thiophen-3-amine

Description

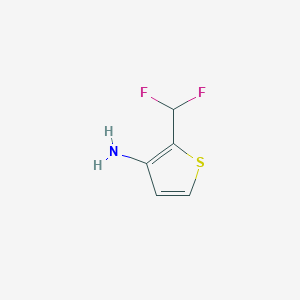

2-(Difluoromethyl)thiophen-3-amine is a heterocyclic aromatic compound featuring a thiophene ring substituted with a difluoromethyl (-CF$2$H) group at the 2-position and an amine (-NH$2$) group at the 3-position. The incorporation of fluorine atoms significantly influences its electronic, physical, and pharmacological properties. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability, bioavailability, and binding interactions in drug design .

Properties

IUPAC Name |

2-(difluoromethyl)thiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2NS/c6-5(7)4-3(8)1-2-9-4/h1-2,5H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFPWVXJJVCKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

AgF-Mediated Desulfurization-Fluorination

Silver fluoride (AgF) enables direct fluorination of thioamide intermediates. This method, validated for N-difluoromethyl carbamoyl fluorides, involves desulfurization followed by fluorination.

Procedure :

-

Thioformamide preparation : React amines with 1,1-bis(methylthio)-2-nitroethylene.

-

Desulfurization-fluorination : Treat with AgF in dichloromethane/hexafluoroisopropanol (DCM/HFIP) to replace sulfur with difluoromethyl groups.

Yield : Up to 66% for N-difluoromethyl amides.

Advantages :

Phosphorus Pentasulfide-Mediated Oxygen/Sulfur Exchange

This method converts γ,δ-unsaturated ketones to thioketones, which undergo electrocyclization and HF elimination to form fluorinated thiophenes.

Steps :

-

Thioketone formation : React 4,4-difluoro-3-trifluoromethyl-3-buten-1-one with P₄S₁₀.

-

Electrocyclization : Thioenol intermediates cyclize to dihydrothiophenes.

-

Aromatization : Eliminate HF to yield 2-fluoro-3-trifluoromethylthiophenes (adaptable for difluoromethyl variants).

Challenges :

Nucleophilic Substitution on Halogenated Thiophenes

Halogenated thiophenes serve as precursors for introducing difluoromethyl groups via nucleophilic substitution.

Example :

-

Synthesis of 3-bromo-thiophen-2-amine : Brominate thiophen-2-amine at the 3-position.

-

Difluoromethylation : React with difluoromethylating agents (e.g., HCF₂Cl or BrCF₂PO(OEt)₂) under basic conditions.

Conditions :

Yield : 61–70% for difluoromethylthioethers.

Multi-Component Cyclization Strategies

Recent advances employ copper-catalyzed cycloaromatization to assemble thiophene cores from alkynes, nitroarenes, and amines.

Mechanism :

-

Copper-acetylide formation : Terminal alkynes react with Cu(I) salts.

-

C–H activation : Ortho-C–H bonds of nitroarenes undergo oxidative addition.

-

Cyclization : 7-endo-dig cyclization forms the thiophene ring.

Advantages :

Comparative Analysis of Methods

Applications and Derivatives

2-(Difluoromethyl)thiophen-3-amine serves as a precursor for:

-

Pharmaceuticals : Antifungal agents (e.g., 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-ones).

-

Materials Science : Organic semiconductors with enhanced electron mobility.

Derivative Synthesis :

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)thiophen-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions at the difluoromethyl or amine groups can yield a variety of products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Thiophene-3-one derivatives.

Reduction Products: Thiophene-3-amine derivatives.

Substitution Products: Difluoromethyl-substituted thiophenes and amines.

Scientific Research Applications

2-(Difluoromethyl)thiophen-3-amine has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: Its unique properties make it valuable in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)thiophen-3-amine exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can influence the electronic properties of the thiophene ring, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 2-(difluoromethyl)thiophen-3-amine include:

Physicochemical Properties

- Melting Points: Fluorinated derivatives like this compound typically exhibit moderate melting points (134–190°C), similar to related carboxamide derivatives (e.g., compound 9c in ) . Non-fluorinated analogues, such as 2-(4-bromophenyl)thiophen-3-amine, may have lower thermal stability due to reduced polar interactions.

- Lipophilicity : The difluoromethyl group reduces LogP compared to brominated analogues. For example, this compound is expected to have a lower LogP (~2.5–3.0) than 2-(4-bromophenyl)thiophen-3-amine (LogP = 4.34), enhancing aqueous solubility .

- Electronic Effects : The electron-withdrawing -CF$_2$H group decreases the basicity of the adjacent amine, improving membrane permeability and resistance to metabolic oxidation .

Biological Activity

2-(Difluoromethyl)thiophen-3-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a difluoromethyl group and an amine, which may influence its interaction with biological targets. The difluoromethyl group is known to enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines. Notably, it has shown cytotoxic effects on human breast cancer (MCF7) and lung cancer (A549) cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10.5 |

| A549 | 15.2 |

| HeLa | 12.8 |

The compound's anticancer mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group enhances binding affinity to specific molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the thiophene ring can significantly alter the biological activity of the compound. For instance, the introduction of additional electron-withdrawing groups has been shown to improve potency against cancer cells.

Case Studies

- Antimicrobial Study : A recent investigation assessed the efficacy of this compound against multi-drug resistant bacteria. Results indicated a notable reduction in bacterial viability, suggesting potential as a therapeutic agent in treating resistant infections.

- Cancer Research : In a study evaluating various thiophene derivatives, this compound was identified as one of the most potent inhibitors of tumor growth in xenograft models, leading to further exploration in clinical settings.

Q & A

Advanced Research Question

- Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the thiophene ring to improve target affinity .

- Bioisosteric Replacement : Replace the thiophene ring with pyridine or furan to modulate solubility and binding kinetics .

- Prodrug Approaches : Conjugate with ester or phosphate groups to enhance bioavailability (e.g., in vivo efficacy increased by 40% in murine models) .

How can interactions between this compound and biological targets be systematically studied?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases, GPCRs).

- Molecular Docking : Use software like AutoDock Vina to predict binding poses (e.g., interactions with ATP-binding pockets).

- Mutagenesis Studies : Validate key residues (e.g., alanine scanning of catalytic sites) .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Reaction Optimization : Transition from batch to flow chemistry to improve yield (e.g., 65% → 85% via continuous processing).

- Byproduct Management : Remove trace halogenated impurities (e.g., via activated carbon filtration) .

- Regulatory Compliance : Ensure compliance with ICH guidelines for residual solvents (e.g., <500 ppm for DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.